2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one
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Overview
Description
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one is a complex organic compound known for its diverse applications in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a piperazine ring, and a pyrimidine ring, making it a subject of interest for chemists and pharmacologists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one typically involves multiple steps. One common method starts with the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 2-chloropyrimidine in the presence of a base such as potassium carbonate in anhydrous xylene. The mixture is heated to the boiling point (around 130°C) for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors, acting as a dopamine agonist. It also displays α2-adrenergic antagonist properties, which contribute to its pharmacological profile. The molecular targets include D2 and D3 dopamine receptors, and the pathways involved are related to dopaminergic signaling .
Comparison with Similar Compounds
Similar Compounds
Piribedil: Another dopamine agonist with a similar structure but different pharmacokinetic properties.
Ropinirole: A dopamine agonist used in the treatment of Parkinson’s disease.
Pramipexole: Another dopamine agonist with applications in neurology.
Uniqueness
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-6-methylpyrimidin-4(3H)-one stands out due to its unique combination of structural features and its specific pharmacological profile, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H32N4O3 |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-5-hexyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H32N4O3/c1-3-4-5-6-7-19-17(2)24-23(25-22(19)28)27-12-10-26(11-13-27)15-18-8-9-20-21(14-18)30-16-29-20/h8-9,14H,3-7,10-13,15-16H2,1-2H3,(H,24,25,28) |
InChI Key |
AEBNWBGYQJVYNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
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